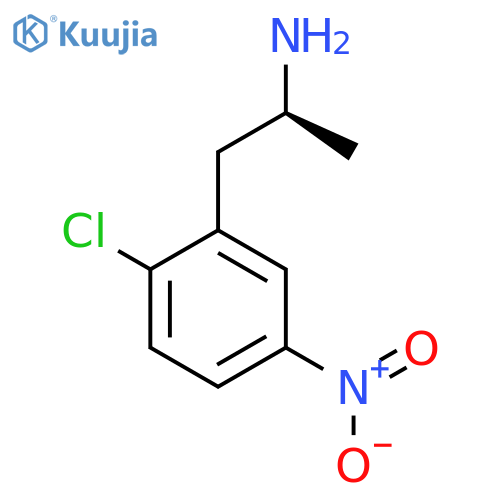

Cas no 1336737-70-2 ((2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine)

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine

- EN300-1968864

- 1336737-70-2

-

- インチ: 1S/C9H11ClN2O2/c1-6(11)4-7-5-8(12(13)14)2-3-9(7)10/h2-3,5-6H,4,11H2,1H3/t6-/m0/s1

- InChIKey: JFCQTQHDMSHORI-LURJTMIESA-N

- ほほえんだ: ClC1=CC=C(C=C1C[C@H](C)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 214.0509053g/mol

- どういたいしつりょう: 214.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 71.8Ų

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1968864-5.0g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 5g |

$5304.0 | 2023-05-26 | ||

| Enamine | EN300-1968864-0.25g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 0.25g |

$1683.0 | 2023-09-16 | ||

| Enamine | EN300-1968864-0.5g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 0.5g |

$1757.0 | 2023-09-16 | ||

| Enamine | EN300-1968864-10g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 10g |

$7866.0 | 2023-09-16 | ||

| Enamine | EN300-1968864-1g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 1g |

$1829.0 | 2023-09-16 | ||

| Enamine | EN300-1968864-0.1g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 0.1g |

$1610.0 | 2023-09-16 | ||

| Enamine | EN300-1968864-0.05g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 0.05g |

$1537.0 | 2023-09-16 | ||

| Enamine | EN300-1968864-10.0g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 10g |

$7866.0 | 2023-05-26 | ||

| Enamine | EN300-1968864-1.0g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 1g |

$1829.0 | 2023-05-26 | ||

| Enamine | EN300-1968864-5g |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine |

1336737-70-2 | 5g |

$5304.0 | 2023-09-16 |

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine 関連文献

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amineに関する追加情報

Introduction to Compound CAS No. 1336737-70-2: (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine

(2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine (CAS No. 1336737-70-2) is a chiral amine compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center and a nitro group, which contribute to its potential biological activities and applications in drug development.

The chiral nature of (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine makes it particularly interesting for the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals due to their specific pharmacological properties. The presence of the nitro group further enhances its reactivity and can be leveraged in various synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have explored the biological activities of (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine. One notable area of research is its potential as a lead compound for the development of new drugs targeting neurological disorders. The compound has shown promising results in preliminary studies, demonstrating activity as a modulator of certain neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry reported that (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine exhibited significant binding affinity to serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent.

In addition to its potential therapeutic applications, (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine has also been investigated for its use in chemical biology research. Its ability to selectively interact with specific protein targets makes it a useful tool for studying protein function and signaling pathways. Researchers at the University of California, San Francisco, have utilized this compound to probe the interactions between G-protein coupled receptors (GPCRs) and their ligands, providing valuable insights into receptor dynamics and signaling mechanisms.

The synthesis of (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine typically involves multi-step procedures that ensure high enantiomeric purity. Common synthetic routes include asymmetric catalysis and chiral resolution techniques. A recent publication in Organic Letters described an efficient method for the asymmetric synthesis of this compound using a chiral catalyst, achieving excellent yields and enantiomeric excess (ee). This advancement has significantly reduced the cost and complexity associated with large-scale production, making it more accessible for both academic and industrial applications.

Despite its promising properties, the use of (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine in pharmaceutical development requires careful consideration of its safety profile. Preclinical studies have shown that the compound is generally well-tolerated at therapeutic doses, but further investigations are needed to fully understand its pharmacokinetics and potential side effects. Ongoing clinical trials are currently evaluating its efficacy and safety in treating various neurological conditions.

In conclusion, (2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine (CAS No. 1336737-70-2) is a versatile compound with significant potential in both research and pharmaceutical applications. Its unique structural features and biological activities make it an important molecule for further exploration and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the field of medicinal chemistry.

1336737-70-2 ((2S)-1-(2-chloro-5-nitrophenyl)propan-2-amine) 関連製品

- 2138512-36-2(Methyl 5-fluoro-6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylate)

- 57705-17-6(Ethyl 2-hydroxy-4,6-dimethylbenzoate)

- 424791-16-2(Benzoic acid, 5-methyl-2-(phenylmethoxy)-, methyl ester)

- 54397-84-1(12(S)-HHTrE)

- 941944-60-1(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-fluorophenoxy)acetamide)

- 2418717-40-3(3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid)

- 899741-52-7(N'-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N-(3-methylbutyl)ethanediamide)

- 2137899-81-9(Cyclobutanesulfonamide, N,3,3-trimethyl-)

- 1805302-76-4(4-(Bromomethyl)-2-chloro-3-(difluoromethyl)pyridine)

- 2228996-51-6(4-amino-3-(2-bromopyridin-3-yl)butanoic acid)